molecular formula C61H54CrN11O10 B13769563 Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate CAS No. 73297-20-8

Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate

Cat. No.: B13769563
CAS No.: 73297-20-8
M. Wt: 1153.1 g/mol
InChI Key: WLPWLVTWQVZOHF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate is a complex organometallic compound. This compound is notable for its intricate structure, which includes multiple aromatic rings and various functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:

    Formation of the xanthene derivative: This step involves the reaction of 9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene with ethylazanium.

    Diazotization and coupling reactions: The formation of the azo compounds involves diazotization of aromatic amines followed by coupling with phenolic compounds.

    Complexation with chromium(3+): The final step involves the coordination of the synthesized ligands with chromium(3+) ions under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can convert the compound to lower oxidation states or alter the functional groups attached to the aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of chromium.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The chromium(3+) ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination with biological molecules, which can lead to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:

    Chromium(3+);[9-(2-carboxyphenyl)-6-(methylamino)-2,7-dimethylxanthen-3-ylidene]-methylazanium: This compound has a similar xanthene core but different substituents.

    Chromium(3+);[9-(2-hydroxyphenyl)-6-(propylamino)-2,7-dimethylxanthen-3-ylidene]-propylazanium: This compound also has a xanthene core with different functional groups.

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

73297-20-8

Molecular Formula

C61H54CrN11O10

Molecular Weight

1153.1 g/mol

IUPAC Name

chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C28H30N2O3.C17H14N4O3.C16H13N5O4.Cr/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h9-16,29H,6-8H2,1-5H3;2-10,22H,1H3,(H,23,24);2-9,22-23H,1H3;/q;;;+3/p-3

InChI Key

WLPWLVTWQVZOHF-UHFFFAOYSA-K

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.